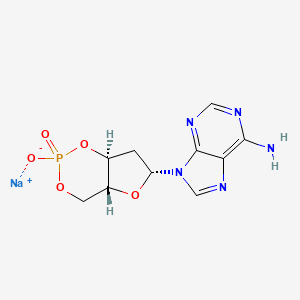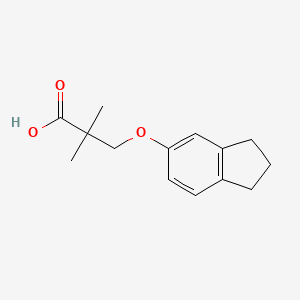
3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid
Descripción general
Descripción
3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid, commonly known as DIMPA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of indene, an aromatic hydrocarbon, and is a lipophilic compound with a molecular weight of 276.4 g/mol. DIMPA has been studied for its potential to be used as a reagent for the synthesis of other compounds, as well as for its potential biochemical and physiological effects. Finally, this paper will discuss some of the potential future directions of research involving DIMPA.
Aplicaciones Científicas De Investigación
DIMPA has been studied for its potential applications in scientific research. It has been studied as a reagent for the synthesis of other compounds, such as indole derivatives, indenones, and indene-fused heterocyclic compounds. It has also been studied for its potential to be used as a starting material for the synthesis of bioactive compounds, such as natural products and pharmaceuticals. Additionally, DIMPA has been studied for its potential to be used as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of DIMPA is not yet fully understood. However, it is believed to act as a proton donor, which allows it to be used as a reagent in the synthesis of other compounds. Additionally, it has been suggested that DIMPA may act as a Lewis acid, which would allow it to be used as a catalyst in organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIMPA have not yet been fully studied. However, it has been suggested that DIMPA may act as an antioxidant, and that it may have potential anti-inflammatory properties. Additionally, it has been suggested that DIMPA may have potential anti-cancer properties, although more research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using DIMPA in lab experiments is its ability to act as a proton donor and a Lewis acid, which allows it to be used as a reagent and a catalyst in organic reactions. Additionally, DIMPA is relatively easy to synthesize, and it can be purified through column chromatography. The main limitation of using DIMPA in lab experiments is that its biochemical and physiological effects have not yet been fully studied, so its safety for use in lab experiments is not yet known.
Direcciones Futuras
There are a number of potential future directions for research involving DIMPA. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds and its potential use as a catalyst in organic reactions. Additionally, further research could be conducted to explore its potential use as an antioxidant and its potential anti-inflammatory and anti-cancer properties. Finally, further research could be conducted to explore its potential safety for use in lab experiments.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,13(15)16)9-17-12-7-6-10-4-3-5-11(10)8-12/h6-8H,3-5,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJNLZFLNJXRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=C(CCC2)C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169855.png)
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169856.png)
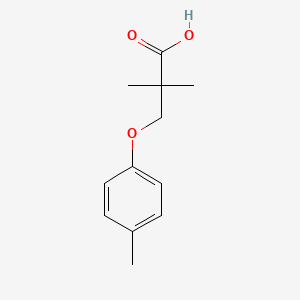
![3-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B3169858.png)

![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)
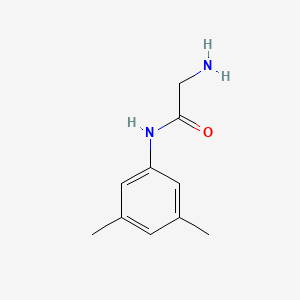
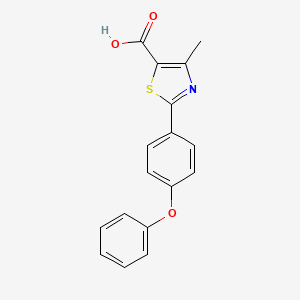
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

